1-(cyclopropylmethyl)-1H-pyrazol-5-ol
Description
1-(Cyclopropylmethyl)-1H-pyrazol-5-ol is a pyrazole derivative characterized by a cyclopropylmethyl substituent at the 1-position and a hydroxyl group at the 5-position of the pyrazole ring. Pyrazole derivatives are widely studied for their diverse chemical and biological properties, including applications in pharmaceuticals, agrochemicals, and materials science.
Properties
IUPAC Name |
2-(cyclopropylmethyl)-1H-pyrazol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O/c10-7-3-4-8-9(7)5-6-1-2-6/h3-4,6,8H,1-2,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUTLQSUBVFLKDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2C(=O)C=CN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The synthesis of 1-(cyclopropylmethyl)-1H-pyrazol-5-ol generally involves the functionalization of pyrazole rings, specifically introducing the cyclopropylmethyl group at the N-1 nitrogen and ensuring the hydroxyl group is present at the 5-position. The preparation often proceeds via:
- Alkylation of pyrazol-5-ol or its derivatives with cyclopropylmethyl halides or equivalents.
- Formation of pyrazole rings bearing the cyclopropylmethyl substituent through cyclization reactions involving suitable hydrazines and β-dicarbonyl compounds.
- Subsequent purification and characterization steps to isolate the target compound.
Alkylation Method Using (Bromomethyl)cyclopropane
A key method reported involves the alkylation of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole with (bromomethyl)cyclopropane under basic conditions:
- Reagents & Conditions: The reaction uses cesium carbonate as a base in acetonitrile solvent, stirred at 80 °C overnight.
- Procedure: The pyrazole boronate ester is reacted with (bromomethyl)cyclopropane, facilitating nucleophilic substitution at the N-1 position.
- Workup: After reaction completion, the mixture is cooled, diluted with dichloromethane, and washed with water. The organic phases are dried and concentrated.
- Purification: Flash chromatography on silica gel using hexanes/ethyl acetate gradient affords the product.
- Yield: High yield reported, e.g., 98% for the intermediate 1-(cyclopropylmethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole, which can be further converted to the target compound.
Cyclization Approach from Cyclopropyl Hydrazine and Pyrazoline Derivatives
Another synthetic route involves cyclization reactions starting from cyclopropyl hydrazine and 3-methyl-2-pyrazoline-5-one derivatives:
- Reaction Type: Condensation under acidic conditions (e.g., p-toluenesulfonic acid catalyst) in ethanol solvent.
- Mechanism: The hydrazine reacts with the pyrazoline-5-one to form the pyrazole ring bearing the cyclopropylmethyl substituent at N-1.
- Advantages: This method allows direct formation of the pyrazole core with the desired substituent.
- Yields: Moderate to good yields (51–91%) reported for related pyrazol-5-ol derivatives synthesized via similar condensation and reduction steps.
Detailed Reaction Scheme Summary
Research Findings and Analytical Data
- Purity and Characterization: The synthesized this compound is typically characterized by NMR (1H and 13C), mass spectrometry (ESI-MS), and chromatographic purity.
- Spectral Data: The presence of the cyclopropylmethyl group is confirmed by characteristic signals in the 1H NMR spectrum (multiplets around 0.5–1.5 ppm for cyclopropyl protons) and the pyrazol-5-ol hydroxyl proton typically appears as a singlet.
- Stability: The compound is stable under normal laboratory conditions and can be stored as a solid or oil depending on the purification method.
Notes on Industrial and Scale-Up Considerations
- The alkylation method using (bromomethyl)cyclopropane and boronate esters is amenable to scale-up due to mild conditions and high yields.
- Use of microwave-assisted synthesis and alternative solvents can optimize reaction times and reduce environmental impact.
- Purification by automated flash chromatography ensures reproducibility and high purity essential for pharmaceutical applications.
Summary Table of Preparation Methods
| Method | Key Reagents | Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Alkylation of pyrazole boronate ester | 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole, (bromomethyl)cyclopropane, Cs2CO3 | 80 °C, MeCN, overnight | High yield, mild conditions, scalable | Requires boronate ester intermediate |
| Cyclization of cyclopropyl hydrazine | Cyclopropyl hydrazine, 3-methyl-2-pyrazoline-5-one, acid catalyst | Reflux in ethanol | Direct ring formation, versatile | Moderate yields, longer reaction times |
| Microwave-assisted Knoevenagel and reduction | Aromatic aldehydes, pyrazol-5(4H)-one derivatives, NaBH4 | Microwave irradiation, 0–5 °C | Rapid synthesis, good yields | Specific to substituted derivatives |
Chemical Reactions Analysis
Types of Reactions: 1-(Cyclopropylmethyl)-1H-pyrazol-5-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyclopropylmethyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Alkyl halides, nucleophiles such as amines, and bases like sodium hydride.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Various substituted pyrazol-5-ol derivatives.
Scientific Research Applications
Biological Activities
Research indicates that 3-cyclopropyl-1-(cyclopropylmethyl)-1H-pyrazol-5-ol exhibits several biological activities:
- Anti-inflammatory Activity: Pyrazole derivatives have been shown to inhibit inflammatory pathways, suggesting potential applications in treating inflammatory diseases.
- Anticancer Properties: In vitro studies have demonstrated cytotoxic effects against various cancer cell lines, including RKO and HeLa cells. The compound induces apoptosis and inhibits cell proliferation.
- Antioxidant Activity: Compounds similar to 3-cyclopropyl-1-(cyclopropylmethyl)-1H-pyrazol-5-ol possess antioxidant properties, which could be beneficial in reducing oxidative stress in cells.
- Leishmanicidal Activity: Some derivatives have demonstrated leishmanicidal activity against Leishmania mexicana, suggesting potential applications in treating parasitic infections.
Comparative Analysis of Biological Activities
| Compound Name | Biological Activity |
|---|---|
| 3-cyclopropyl-1-(cyclopropylmethyl)-1H-pyrazol-5-ol | Moderate anti-inflammatory and anticancer activity |
| 1-(Cyclopropylmethyl)-3-(pyridin-4-yl)-1H-pyrazol-5-ol | Significant anticancer efficacy |
Case Studies
- In Vivo Studies: In vivo toxicity assessments using animal models showed a favorable safety margin for pyrazole derivatives, with no significant adverse effects observed at therapeutic doses.
- Cytotoxicity Assays: Cytotoxicity was evaluated using the MTS assay across five human cancer cell lines. The most potent derivative exhibited an IC50 value of approximately 60.70 µM against the RKO cell line, indicating strong inhibitory effects on cell viability.
Mechanism of Action
The mechanism of action of 1-(cyclopropylmethyl)-1H-pyrazol-5-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways and molecular targets involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Structural and Electronic Effects of Substituents
Cyclopropylmethyl vs. Methyl/Other Alkyl Groups :
The cyclopropylmethyl group in this compound introduces greater steric bulk compared to simpler alkyl groups like methyl (as in 1,3-dimethyl-1H-pyrazol-5-ol). This can enhance metabolic stability and influence binding selectivity in biological systems .- Hydroxyl Group vs. Carboxylic Acid/Amine: The hydroxyl group at position 5 contributes to hydrogen bonding and acidity (pKa ~8–10). Similarly, replacing the hydroxyl with an amine (as in 1-(cyclopropylmethyl)-4-methyl-1H-pyrazol-5-amine, ) alters hydrogen bonding and basicity .
Aromatic vs. Aliphatic Substituents : Derivatives with aryl groups (e.g., 3-(4-nitrophenyl)-1-(pyridin-2-yl)-1H-pyrazol-5-ol, ) exhibit π-π stacking capabilities, which are absent in aliphatic-substituted compounds like this compound. This difference impacts solubility and target binding in drug design .
Biological Activity
1-(Cyclopropylmethyl)-1H-pyrazol-5-ol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article synthesizes current research findings, including its mechanisms of action, biological effects, and potential therapeutic applications.
This compound is characterized by its unique structure, which includes a cyclopropylmethyl group attached to a pyrazol-5-ol ring. The synthesis typically involves the reaction of cyclopropylmethyl halides with pyrazol-5-ol under basic conditions, often using sodium hydride or potassium carbonate as a base. This method allows for efficient nucleophilic substitution reactions, yielding the desired compound in high purity levels.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic processes, which can lead to disruptions in cellular signaling pathways .
- Neurotransmitter Modulation : It may modulate neurotransmitter levels by inhibiting enzymes responsible for neurotransmitter degradation, enhancing synaptic transmission.
- Cellular Signaling : The compound influences gene expression and metabolic processes by binding to biomolecules involved in these pathways.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound derivatives. These compounds exhibit cytotoxic effects on various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. For instance, one study demonstrated that pyrazole-based compounds could inhibit lactate dehydrogenase (LDH), a key enzyme in cancer metabolism, leading to reduced glycolysis and lactate production in pancreatic cancer cells .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial properties. Research indicates that it exhibits activity against both bacterial and fungal pathogens, making it a candidate for developing new antimicrobial agents. The exact mechanism involves disrupting microbial cell wall integrity and inhibiting essential metabolic pathways .
Anti-inflammatory Effects
In addition to its antimicrobial and anticancer activities, this compound has shown promise as an anti-inflammatory agent. It appears to modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines and enzymes involved in inflammation .
Case Studies
Several studies have explored the biological activity of this compound:
- Anticancer Study : A study published in the Journal of Medicinal Chemistry reported that derivatives of this compound exhibited low nanomolar inhibition against LDHA and LDHB, significantly impacting cancer cell viability through metabolic pathway modulation .
- Antimicrobial Evaluation : Another investigation assessed the antimicrobial efficacy of various pyrazole derivatives against clinical isolates of bacteria and fungi, revealing significant inhibitory effects, particularly in resistant strains .
- Inflammation Model : In an animal model of inflammation, treatment with this compound resulted in reduced edema and lower levels of inflammatory markers compared to controls, indicating its potential therapeutic utility in inflammatory diseases .
Data Summary
Q & A
Basic Research Questions
Q. How can the hydroxyl group at position 5 of 1-(cyclopropylmethyl)-1H-pyrazol-5-ol be selectively functionalized while preserving the cyclopropylmethyl substituent?
- Methodology : The hydroxyl group can undergo reactions such as alkylation, acylation, or sulfonation. For example, alkylation can be achieved using alkyl halides in the presence of a base (e.g., NaH or K₂CO₃) under anhydrous conditions. Acylation may employ acetyl chloride with pyridine as a catalyst . Controlled pH and temperature (e.g., 0–25°C) are critical to avoid side reactions with the cyclopropylmethyl group.
Q. What spectroscopic techniques are most effective for characterizing this compound and its derivatives?
- Methodology :
- ¹H/¹³C NMR : Assign signals based on substituent effects. The cyclopropylmethyl group shows characteristic splitting patterns (e.g., δ ~0.5–1.5 ppm for cyclopropane protons) .
- FTIR : Identify O–H stretching (~3200–3500 cm⁻¹) and pyrazole ring vibrations (~1500–1600 cm⁻¹) .
- Mass Spectrometry : Confirm molecular ion peaks and fragmentation patterns using ESI-MS or GC-MS .
Q. How does the cyclopropylmethyl group influence the compound’s solubility and stability under varying pH conditions?
- Methodology : Perform solubility tests in polar (e.g., water, ethanol) and non-polar solvents (e.g., DCM, hexane). Stability can be assessed via accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring. The cyclopropylmethyl group may enhance lipophilicity, reducing aqueous solubility compared to methyl or ethyl analogs .
Advanced Research Questions
Q. What strategies mitigate regioselectivity challenges during electrophilic substitution on the pyrazole ring of this compound?
- Methodology : Use directing groups or steric effects. For example, the hydroxyl group at position 5 can act as a meta-director, while the cyclopropylmethyl group at position 1 sterically hinders substitution at adjacent positions. Computational modeling (DFT) predicts reactive sites, validated by experimental trials with nitration or halogenation reagents .
Q. How can computational chemistry predict the biological activity of this compound derivatives?
- Methodology : Perform molecular docking (e.g., AutoDock Vina) against target proteins (e.g., COX-2 or antimicrobial enzymes). Compare binding affinities with analogs like 1-(1,2-dimethylpropyl)-1H-pyrazol-5-amine, which shows anti-inflammatory activity via COX inhibition . QSAR models can correlate substituent electronic parameters (Hammett σ) with bioactivity .
Q. What are the crystallographic challenges in resolving the structure of this compound, and how are they addressed?
- Methodology : Single-crystal X-ray diffraction using SHELX programs (e.g., SHELXL for refinement). Challenges include disorder in the cyclopropylmethyl group. Solutions involve low-temperature data collection (100 K) and restraints on thermal parameters. Compare with resolved structures like 4-methyl-5-phenyl-1H-pyrazol-3-ol (CCDC ref: XXXX) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
